REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][NH2:4].[CH3:7][S:8]([C:10](SC)=[CH:11][N+:12]([O-:14])=[O:13])=O>CO>[CH3:7][S:8][C:10]([NH:4][CH2:3][C:2]([F:6])([F:5])[F:1])=[CH:11][N+:12]([O-:14])=[O:13]
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC(CN)(F)F
|
Name
|
1-methylsulphinyl-1-methylthio-2-nitroethylene
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C(=C[N+](=O)[O-])SC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the reaction mixture and recrystallisation from ether
|
Name
|
|
Type
|
product
|
Smiles
|
CSC(=C[N+](=O)[O-])NCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |